molecular formula C16H17N3O5S B10992481 N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B10992481
M. Wt: 363.4 g/mol
InChI Key: RDHHVPBKSZYDQT-UHFFFAOYSA-N
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Description

N-{[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound featuring a thiazole core substituted with a 3-methoxyphenyl group at position 2 and a methyl group at position 3. The thiazole ring is further functionalized with a glycylglycine dipeptide via a carbonyl linkage. Thiazole derivatives are widely studied for their pharmacological relevance, including antidiabetic, anti-inflammatory, and antimicrobial activities .

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H17N3O5S/c1-9-14(15(23)18-7-12(20)17-8-13(21)22)25-16(19-9)10-4-3-5-11(6-10)24-2/h3-6H,7-8H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)

InChI Key

RDHHVPBKSZYDQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a 3-methoxyphenyl ketone with thiourea and an α-haloketone under acidic conditions.

    Attachment of the Glycylglycine Moiety: The thiazole intermediate is then reacted with a protected glycylglycine derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Deprotection: The final step involves the removal of any protecting groups under mild acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the glycylglycine moiety can be reduced to an alcohol under appropriate conditions.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the thiazole ring.

Major Products

    Oxidation: Formation of a phenol derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its peptide-like structure. It may serve as a model compound for investigating the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The thiazole ring is a common pharmacophore in many drugs, and the presence of the glycylglycine moiety may enhance its bioactivity and specificity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiazole ring and the peptide backbone could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Ring

The substituents on the thiazole ring significantly influence molecular properties and bioactivity. Below is a comparative analysis of analogs with varying aryl groups:

Compound Name Substituent on Thiazole Molecular Formula Molecular Weight Density (g/cm³) pKa (Predicted) Reference
N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine 2-Chlorophenyl C₁₅H₁₄ClN₃O₄S 367.81 1.436 3.26
N-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine 4-Fluorophenyl Not Provided ~368* Not Available Not Available
Target Compound 3-Methoxyphenyl C₁₆H₁₇N₃O₅S† ~379.4† ~1.40‡ ~3.2‡

*Estimated based on molecular formula differences.
†Hypothetical formula and weight assuming substitution of Cl (35.45 g/mol) with OCH₃ (48.04 g/mol).
‡Inferred from structural similarities to .

Key Observations :

  • Chlorine vs. Methoxy Groups : The 2-chloro analog () exhibits higher density (1.436 g/cm³) compared to the target compound’s predicted ~1.40 g/cm³, likely due to chlorine’s higher atomic mass. The methoxy group may enhance solubility in polar solvents due to its electron-donating nature.
  • Acidity : The predicted pKa of 3.26 for the 2-chloro analog suggests moderate acidity, likely arising from the glycylglycine carboxyl group. The target compound’s pKa is expected to be similar .
Thiazole Derivatives with Glycine Linkages
  • Peliglitazar (): A glycine derivative (C₃₀H₃₀N₂O₇) with antidiabetic and anti-atherosclerotic properties. Its structure includes a methoxyphenoxy group and a thiazole-like oxazole ring, highlighting the role of aryl-ether linkages in metabolic activity .
  • The glycylglycine chain in the target compound may similarly modulate receptor binding .
Role of Aryl Substitutents
  • Anti-Inflammatory Activity : Compounds with 4-methylthiazole and spiro-pyrrolizine motifs () show anti-inflammatory effects, implying that the target compound’s thiazole-methyl group could contribute to such activity .
  • Antimicrobial Potential: Thiazolidinone derivatives with halogenated aryl groups () exhibit antimicrobial properties, suggesting that the 3-methoxyphenyl group might influence bacterial membrane interactions .

Biological Activity

N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, methoxyphenyl group, and a glycylglycine moiety. Its structure can be represented as follows:

\text{N 2 3 methoxyphenyl 4 methyl 1 3 thiazol 5 yl carbonyl}glycylglycine}

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cytochrome P450 monooxygenase, which is crucial for drug metabolism in the liver. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Kinase Inhibition : Similar thiazole derivatives have demonstrated inhibitory effects on specific kinases such as Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell signaling and is a target in certain cancers .

Biological Activity Overview

Activity Description References
Cytochrome P450 InhibitionAlters drug metabolism, potentially increasing toxicity of co-administered drugs
Anticancer PotentialInhibits BTK, impacting B-cell proliferation and survival
Cell Cycle ArrestInduces G0/G1 phase arrest in cancer cell lines
Apoptosis InductionPromotes programmed cell death in malignant cells

Case Studies

Several studies have highlighted the biological effects of thiazole derivatives similar to this compound:

  • Study on BTK Inhibition : A study demonstrated that a related compound effectively inhibited BTK with an IC50 value of 7 nM. This compound also showed selectivity against other kinases, suggesting a favorable pharmacological profile for treating B-cell malignancies .
  • Pharmacokinetic Studies : Research indicates that the inhibition of cytochrome P450 enzymes by similar compounds can lead to significant alterations in the pharmacokinetics of various therapeutic agents. This finding underscores the importance of understanding the interactions between new compounds and existing medications .

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